molecular formula C14H15N3O3S B2597371 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034306-11-9

5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2597371
CAS No.: 2034306-11-9
M. Wt: 305.35
InChI Key: LPFWXXBKLDJZHA-UHFFFAOYSA-N
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Description

5-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a chemically unique, bifunctional compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores: a sulfonyl-linked 1H-pyrazole and a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. The 1H-pyrazole moiety is a well-established heterocycle in drug discovery, with a significant body of research highlighting its broad pharmacological potential. Pyrazole-containing compounds have been extensively investigated as key structural components in inhibitors for various disease targets, including cannabinoid CB1 receptors, cyclooxygenase-2 (COX-2), and metalloproteases such as meprin α and β . The 2-oxa-5-azabicyclo[2.2.1]heptane component is a rigid, bridged bicyclic structure that can impart significant conformational restraint to a molecule, potentially enhancing target selectivity and modulating physicochemical properties . The combination of these motifs via a phenylsulfonyl linker creates a sophisticated chemical probe. This molecular architecture is particularly valuable for researching enzyme inhibition, probing protein-protein interactions, and as a building block in the synthesis of more complex chemical libraries. Its structure suggests potential application in developing therapeutics for areas such as inflammation, cancer, and central nervous system disorders, making it a versatile tool for hit-to-lead optimization campaigns. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-pyrazol-1-ylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-21(19,17-9-13-8-12(17)10-20-13)14-4-2-11(3-5-14)16-7-1-6-15-16/h1-7,12-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFWXXBKLDJZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrazole moiety. Common synthetic routes include the reaction of hydrazines with 1,3-diketones or chalcones under acidic or basic conditions . The phenylsulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides . The final step involves the formation of the bicyclic structure, which can be achieved through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole moiety can lead to the formation of pyrazole N-oxides , while reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives .

Mechanism of Action

The mechanism of action of 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The pyrazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity . The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to related bicyclic sulfonamides and heterocyclic derivatives. Below is a detailed analysis of analogous compounds, focusing on their structural variations, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Variations

Compound Name Core Structure Substituents Key Features Reference
5-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane 2-Oxa-5-azabicyclo[2.2.1]heptane Sulfonyl-linked 4-(1H-pyrazol-1-yl)phenyl Pyrazole enhances hydrogen-bonding potential; sulfonyl group may improve solubility. -
5-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane Same core Sulfonyl-linked 1-methylimidazole Imidazole (vs. pyrazole) introduces a third nitrogen, altering electronic properties and bioavailability.
5-(4-Chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Same core Triazine with morpholine and chloro substituents Triazine’s electron-deficient nature may enhance binding to biological targets (e.g., kinases).
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Same core Pyrimidine with chloro and cyclopropyl groups Pyrimidine’s planar structure could facilitate π-π stacking interactions in drug-receptor binding.
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane oxalate Same core Oxalate salt form Salt formation improves crystallinity and stability for pharmaceutical formulations.

Physicochemical Properties

  • Molecular Weight and Solubility: The oxalate salt of the bicyclic core (C7H11NO5) has a molar mass of 189.17 g/mol, suggesting moderate solubility in polar solvents . Substituents like pyrimidine or triazine (e.g., in ) increase molecular weight and may reduce aqueous solubility, necessitating formulation adjustments.
  • Thermal Stability: A related compound, ((1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)phenyl methanone, exhibits a melting point of 113–115°C, indicative of moderate thermal stability .

Pharmacological Implications

  • Triazine- and pyrimidine-substituted derivatives are often explored as kinase inhibitors or antimicrobial agents due to their heteroaromatic motifs .
  • Imidazole and pyrazole derivatives are associated with anti-inflammatory or antiviral activity, leveraging their ability to interact with enzymatic active sites .

Biological Activity

The compound 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a novel pyrazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by recent research findings.

Chemical Structure

The compound features a bicyclic structure with a pyrazole moiety, which is known for its diverse pharmacological activities. The sulfonyl group and the bicyclic framework contribute to its biological profile.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory
  • Anticancer
  • Antimicrobial

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeMechanism of ActionNotable Findings
Anti-inflammatoryInhibition of pro-inflammatory cytokinesSignificant reduction in TNF-alpha and IL-6 levels in vitro
AnticancerInduction of apoptosis in cancer cellsIC50 values ranging from 0.28 µM to 49.85 µM against various cell lines
AntimicrobialDisruption of bacterial biofilmsEffective against resistant strains

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to This compound have shown promising results in reducing inflammation markers in various models:

  • In vitro studies demonstrated a decrease in TNF-alpha and IL-6 levels when treated with pyrazole derivatives .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values indicating potent growth inhibition .
    • For example, one study reported an IC50 value as low as 0.28 µM for certain derivatives against A549 cells .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored, particularly their ability to combat resistant bacterial strains:

  • Biofilm Disruption : Pyrazole derivatives have been shown to disrupt biofilms formed by bacteria, enhancing their effectiveness as antimicrobial agents .

Case Studies

Several case studies have been documented regarding the biological activity of pyrazole derivatives:

  • Case Study on Anti-cancer Efficacy :
    • A study evaluated a series of pyrazole derivatives against various cancer cell lines, revealing that specific modifications to the structure led to enhanced potency and selectivity .
  • Case Study on Anti-inflammatory Properties :
    • Research focused on the impact of a particular pyrazole derivative on inflammation in animal models showed a marked decrease in paw edema, suggesting significant anti-inflammatory effects .

Q & A

Q. What are the optimized synthetic routes for the bicyclo[2.2.1]heptane core in this compound?

The bicyclo[2.2.1]heptane scaffold can be synthesized via stereoselective methods starting from trans-4-hydroxy-L-proline. For example, Portoghese’s method (Scheme 1) involves sequential protection/deprotection steps, including benzoylation, tosylation, and LiBH4-mediated reduction, yielding the bicyclic structure with high enantiomeric purity (86–93% yields) . A modified approach (Scheme 2) uses CbzCl for amine protection and NaBH4 for selective reduction, achieving comparable efficiency (86–100% yields) while minimizing side reactions .

Q. How is the sulfonyl-pyrazole moiety introduced into the bicyclic structure?

The sulfonyl group is typically introduced via sulfonylation of the para-substituted phenyl ring. For example, TsCl (tosyl chloride) in pyridine or CH2Cl2 with Et3N as a base can sulfonylate the intermediate aryl amine. The pyrazole ring is then installed via nucleophilic substitution or palladium-catalyzed coupling, though specific protocols for this compound require further validation from analogous syntheses .

Q. What analytical techniques are critical for confirming structural integrity?

  • NMR : 1H/13C NMR is essential for verifying stereochemistry (e.g., bridgehead protons in the bicyclo system at δ 3.5–4.5 ppm) and sulfonyl/pyrazole substituents.
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) can confirm enantiopurity (>99% ee) .
  • Elemental Analysis : Used to validate purity and stoichiometry, as seen in pyrazole derivative studies (e.g., C11H10N2O2 with <0.5% deviation) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence stereochemical outcomes during bicyclo[2.2.1]heptane formation?

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance LiBH4 reduction selectivity by stabilizing transition states. In contrast, NaBH4 in EtOH/THF mixtures favors equatorial attack due to steric effects .
  • Temperature : Low temperatures (0–5°C) during tosylation (TsCl/Py) prevent epimerization, while reflux conditions (NaOMe/MeOH) promote ring closure via SN2 mechanisms .

Q. What strategies mitigate competing side reactions during sulfonylation?

  • Base Selection : Et3N over Py reduces sulfonic acid byproduct formation.
  • Protection : Pre-protection of the bicyclic amine (e.g., with Cbz or Boc groups) prevents undesired sulfonamide formation .
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates sulfonylation kinetics, minimizing hydrolysis .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Molecular dynamics simulations can predict interactions between the sulfonyl-pyrazole group and target enzymes (e.g., kinases or proteases).
  • QSAR : Correlate substituent electronic effects (Hammett σ values) with biological activity using pyrazole analogs as benchmarks .

Q. What experimental designs are recommended for assessing environmental fate and toxicity?

  • Long-Term Stability : Use accelerated degradation studies (pH 3–9, UV exposure) to evaluate hydrolytic/oxidative pathways .
  • Ecotoxicology : Follow OECD guidelines for Daphnia magna or algae assays, with LC50/EC50 determination. Include metabolite profiling (LC-MS) to identify persistent intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for bicyclo[2.2.1]heptane intermediates: How to address them?

  • Root Cause : Variations in reagent purity (e.g., LiBH4 vs. NaBH4) and workup protocols (e.g., flash chromatography vs. recrystallization).
  • Resolution : Reproduce methods under inert atmosphere (Ar/N2) and monitor reaction progress via TLC/HPLC to isolate optimal conditions .

Q. Conflicting bioactivity data for pyrazole-sulfonyl derivatives: What factors contribute?

  • Purity : Impurities (e.g., residual Pd from coupling reactions) may skew assay results. Validate purity via ICP-MS for metals and 1H NMR for organic residues.
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can alter IC50 values. Standardize protocols using WHO-recommended controls .

Methodological Recommendations

Best practices for scaling up synthesis without compromising enantiopurity:

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., LiBH4 reductions).
  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid) to enhance enantiomeric excess at >10-g scale .

Strategies for resolving spectral overlaps in NMR characterization:

  • 2D NMR : HSQC/HMBC correlations distinguish bridgehead protons from sulfonyl/pyrazole signals.
  • Isotopic Labeling : Synthesize 15N/13C-labeled analogs to assign pyrazole ring signals unambiguously .

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